Molecular Weight and Formula vs. Phenylacetamide Analog
The target compound differs fundamentally from its closest non-thioether analog, N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide (CAS 391222-51-8), by the replacement of the methylene group with a sulfur atom in the acetyl linker. This alteration is reflected in the molecular formula and weight. While both compounds share the 4-methoxy-6-nitrobenzothiazole core, the target compound is a thioacetamide, whereas the comparator is a conventional phenylacetamide . The presence of the thioether sulfur provides a site for oxidation to sulfoxide or sulfone, enabling prodrug strategies or metabolic probing that are inaccessible to the comparator.
| Evidence Dimension | Molecular Formula and Weight |
|---|---|
| Target Compound Data | C16H13N3O4S2; 375.42 g/mol |
| Comparator Or Baseline | CAS 391222-51-8: C16H13N3O4S; 343.36 g/mol |
| Quantified Difference | Δ 1 sulfur atom; Δ molecular weight = +32.06 g/mol |
| Conditions | Vendor-reported identity and purity analyses; data compiled from smolecule.com (target) and chemenu.com (comparator) |
Why This Matters
Procurement of the correct thioether analog is critical for SAR studies investigating the role of the sulfur linker in target binding, as the carbon analog is structurally incapable of participating in the same intermolecular interactions or redox chemistry.
